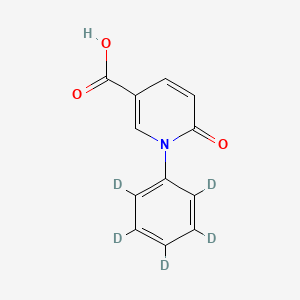

5-Carboxy-N-phenyl-2-1H-pyridone-d5

説明

特性

IUPAC Name |

6-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETUTZMMIOWORO-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729404 | |

| Record name | 6-Oxo-1-(~2~H_5_)phenyl-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-24-7 | |

| Record name | 6-Oxo-1-(~2~H_5_)phenyl-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is 5-Carboxy-N-phenyl-2-1H-pyridone-d5 used for

An In-depth Technical Guide to 5-Carboxy-N-phenyl-2-1H-pyridone-d5: Application in Modern Bioanalysis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the stable isotope-labeled (deuterated) form of 5-carboxy-pirfenidone, the primary and pharmacologically inactive metabolite of Pirfenidone.[1][2] Pirfenidone is an anti-fibrotic and anti-inflammatory agent approved for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1][3] The critical role of this compound is not as a therapeutic agent, but as an indispensable tool in drug development and clinical pharmacology. Specifically, it serves as an internal standard (IS) for the precise and accurate quantification of 5-carboxy-pirfenidone in biological matrices.[4][5] This guide details the core utility of this compound, providing technical data, experimental protocols, and visual workflows relevant to its application in modern bioanalytical studies.

Core Application: The Gold Standard Internal Standard

In pharmacokinetic (PK) and bioequivalence studies, the accurate measurement of drug and metabolite concentrations in biological fluids like plasma is paramount.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[6][7] However, the analytical process is susceptible to variability from multiple sources, including sample extraction, matrix effects (ion suppression or enhancement), and instrument drift.[7]

To correct for this variability, an internal standard is added to all samples, calibrators, and quality controls.[8] A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard".[6][7] By replacing five hydrogen atoms with deuterium, its molecular weight is increased, allowing it to be distinguished from the endogenous metabolite by the mass spectrometer.[6] Crucially, its physicochemical properties remain nearly identical to the analyte (5-carboxy-pirfenidone).[6][8] This ensures it behaves the same way during sample preparation and analysis, effectively normalizing for any experimental variations and leading to superior accuracy and precision.[6][9]

Pirfenidone Metabolism and the Role of its Metabolite

Pirfenidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, with minor contributions from other CYP enzymes.[2][10] The main metabolic pathway involves the oxidation of the methyl group to form 5-hydroxymethyl-pirfenidone, which is then rapidly oxidized to the carboxylic acid metabolite, 5-carboxy-pirfenidone.[11] This metabolite is pharmacologically inactive.[2] Approximately 80% of an orally administered Pirfenidone dose is eliminated in the urine, predominantly as 5-carboxy-pirfenidone.[2] Accurate quantification of this metabolite is therefore essential for characterizing the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Pirfenidone.

Data Presentation: Bioanalytical Method Parameters

The following tables summarize quantitative data from a validated LC-MS/MS method for the simultaneous determination of Pirfenidone and its metabolite, 5-carboxy-pirfenidone, using their respective deuterated internal standards.[4][5][11][12]

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Pirfenidone | 186.1 | 65.1 | Positive ESI |

| Pirfenidone-d5 (IS) | 191.1 | 65.1 | Positive ESI |

| 5-carboxy-pirfenidone | 216.0 | 77.0 | Positive ESI |

| 5-carboxy-pirfenidone-d5 (IS) | 221.0 | 81.0 | Positive ESI |

Source: Data synthesized from multiple LC-MS/MS studies.[4][5][12]

Table 2: Bioanalytical Method Validation Summary

| Parameter | Pirfenidone | 5-carboxy-pirfenidone |

|---|---|---|

| Linearity Range (µg/mL) | 0.005 - 25 | 0.005 - 15 |

| Lower Limit of Quantification (µg/mL) | 0.005 | 0.005 |

| Intra-day Precision (%CV) | ≤ 5.5% | ≤ 8.6% |

| Inter-day Precision (%CV) | ≤ 5.5% | ≤ 8.6% |

| Accuracy (Relative Error) | -11.7% to 1.3% | -5.6% to 2.5% |

| Mean Recovery | ≥ 90% | ≥ 90% |

Source: Data from a representative pharmacokinetic study method.[11][12]

Experimental Protocols

General Workflow for Pharmacokinetic Analysis

The use of this compound is integral to the bioanalytical workflow. The diagram below illustrates the process from sample collection to data analysis.

Detailed Sample Preparation Methodology (Protein Precipitation)

This protocol is adapted from published methods for the analysis of Pirfenidone and its metabolite in human plasma.[5][6][12]

-

Reagent Preparation :

-

Prepare stock solutions (1 mg/mL) of 5-carboxy-pirfenidone and this compound in a suitable organic solvent, such as methanol or acetonitrile.[6]

-

Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a concentration that yields an appropriate mass spectrometer response (e.g., 4 µg/mL).[4]

-

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of 5-carboxy-pirfenidone.

-

-

Sample Processing :

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown study sample) in a microcentrifuge tube, add 200 µL of the working internal standard solution in acetonitrile.[6]

-

Vortex the mixture vigorously for 30-60 seconds to precipitate plasma proteins.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g or 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

-

Context: Pirfenidone's Mechanism of Action

Understanding the application of this compound requires context on the parent drug's mechanism. Pirfenidone exerts its anti-fibrotic effects primarily by antagonizing the signaling of Transforming Growth Factor-beta (TGF-β), a central cytokine in the pathogenesis of fibrosis.[13][14][15] TGF-β signaling promotes the transformation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix and collagen deposition.[14][15] Pirfenidone has been shown to inhibit key downstream pathways of TGF-β signaling.[16][17]

References

- 1. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Regulation of idiopathic pulmonary fibrosis: a cross-talk between TGF-β signaling and MicroRNAs [frontiersin.org]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. What is the mechanism of Pirfenidone? [synapse.patsnap.com]

- 16. atsjournals.org [atsjournals.org]

- 17. publications.ersnet.org [publications.ersnet.org]

Synthesis of a Deuterated Internal Standard for the Pirfenidone Metabolite, 5-Carboxy-Pirfenidone: A Technical Guide

Introduction

Pirfenidone is an orally administered pyridinone compound with established anti-fibrotic and anti-inflammatory properties, approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] Upon administration, pirfenidone undergoes rapid metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP1A2.[3] The principal metabolic pathway involves the oxidation of the 5-methyl group to form an intermediate, 5-hydroxymethyl pirfenidone, which is subsequently oxidized to the main, inactive metabolite, 5-carboxy-pirfenidone.[3][4]

Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Isotope dilution mass spectrometry (IDMS) is the gold standard for such bioanalytical assays, requiring the use of stable isotope-labeled (SIL) internal standards.[5] A suitable SIL internal standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by a mass spectrometer.[5] By adding a known quantity of the SIL standard to a sample at the initial stage, variations arising from sample extraction, handling, and instrument response can be effectively normalized, ensuring high accuracy and precision.[6]

This technical guide provides a detailed methodology for the synthesis of 5-carboxy-pirfenidone-d5, a deuterated internal standard for the primary metabolite of pirfenidone. The deuterium labels are strategically placed on the phenyl ring, a metabolically stable position, to prevent in-vivo H/D exchange and ensure the standard's integrity.[5] The proposed synthesis follows a robust two-step process: the initial synthesis of the deuterated precursor, pirfenidone-d5, followed by the chemical oxidation of its methyl group.

Pirfenidone Metabolism and Synthesis Strategy

The primary metabolic activation of pirfenidone occurs at the C5-methyl group, leading to the formation of 5-carboxy-pirfenidone.[7] This process is a key determinant of the drug's pharmacokinetic profile.

References

- 1. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PureTech forms respiratory spin-off Celea to advance deuterated pirfenidone [pharmaceutical-technology.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. publications.ersnet.org [publications.ersnet.org]

chemical properties of 5-Carboxy-N-phenyl-2-1H-pyridone-d5

An In-depth Technical Guide on the Core Chemical Properties of 5-Carboxy-N-phenyl-2-1H-pyridone-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a deuterated stable isotope-labeled metabolite of Pirfenidone. Pirfenidone is an anti-inflammatory and anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis (IPF) and diabetic kidney disease.[1][2] This document details the compound's characteristics, its role as a significant metabolite, and its applications in research, particularly as an internal standard for pharmacokinetic and metabolic studies. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound is the pentadeuterated analog of 5-carboxy-N-phenyl-2-1H-pyridone, the major and inactive metabolite of Pirfenidone.[3] The deuterium labeling on the phenyl group makes it an ideal internal standard for mass spectrometry-based quantitative analyses.[4]

Identifiers and General Data

| Property | Value |

| Chemical Name | 6-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)pyridine-3-carboxylic acid[1] |

| Synonyms | This compound; 1,6-Dihydro-6-oxo-1-(phenyl-d5)-3-pyridinecarboxylic Acid; 6-Oxo-1-(phenyl-d5)-1,6-dihydropyridine-3-carboxylic Acid[5] |

| CAS Number | 1020719-24-7[1][5][6] |

| Unlabeled CAS Number | 77837-08-2[1] |

| Product Type | Metabolite; Stable Isotope Labelled[1] |

| API Family | Pirfenidone[1] |

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₂H₄D₅NO₃[5][6] |

| Molecular Weight | 220.24 g/mol [1][5][6] |

| Monoisotopic Mass | 220.0896 Da[1] |

| Melting Point | 268-270°C[5] |

| Appearance | Solid (form not specified) |

| Purity | >95% (as determined by HPLC)[1] |

| Storage Temperature | -20°C[1][5] |

Biological Significance and Metabolic Pathway

Pirfenidone undergoes rapid metabolism in vivo, with approximately 80% of a dose being eliminated in the urine, primarily as its 5-carboxy metabolite.[3] The transformation from the parent drug, which has a 5-methyl group, to the 5-carboxy metabolite is a critical step in its clearance.[7] This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP1A2.[3] The resulting carboxylic acid metabolite is considered inactive.[3]

The metabolic pathway from Pirfenidone to its 5-carboxy metabolite is a two-step oxidation process.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Pirfenidone Metabolism: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirfenidone is an orally administered pyridone molecule with established anti-inflammatory and antifibrotic properties, approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by rapid and extensive hepatic metabolism. This guide provides an in-depth examination of the metabolic pathways of pirfenidone, the characteristics of its major metabolites, and the experimental methodologies used to elucidate these processes. A thorough understanding of its metabolism is critical for optimizing therapeutic strategies, managing drug-drug interactions, and ensuring patient safety.

Metabolic Pathways

Pirfenidone undergoes extensive metabolism in the liver, with approximately 70-80% of the drug being processed by cytochrome P450 (CYP) enzymes.[2] Less than 1% of the administered dose is excreted as the unchanged parent drug.[2] The metabolic process primarily involves oxidation, leading to the formation of several metabolites.

Primary Oxidation Pathway

The principal metabolic route for pirfenidone is the oxidation of its 5-methyl group. This process occurs in two main steps:

-

5-Hydroxylation: The methyl group is first hydroxylated to form the intermediate metabolite, 5-hydroxymethyl pirfenidone.

-

Oxidation to Carboxylic Acid: This intermediate is subsequently oxidized to form the major and final metabolite, 5-carboxy-pirfenidone.[3][4]

This biotransformation from pirfenidone to 5-hydroxymethyl pirfenidone is considered the rate-limiting step in its metabolism.[4] In humans, only the parent pirfenidone and the 5-carboxy-pirfenidone metabolite are found in significant quantities in the plasma.[2] While most sources describe the 5-carboxy-pirfenidone metabolite as inactive[1][5][6][7], some reports suggest it may possess pharmacological activity.[8][9]

References

- 1. Pirfenidone - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. bidi.cellpharma.com [bidi.cellpharma.com]

- 7. medicine.com [medicine.com]

- 8. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic evaluation of tissue distribution of pirfenidone and its metabolites for idiopathic pulmonary fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 5-Carboxy-N-phenyl-2-1H-pyridone in Defining the Pharmacokinetic Profile of Pirfenidone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-N-phenyl-2-1H-pyridone, also known as 5-carboxy-pirfenidone, is the principal and pharmacologically inactive major metabolite of pirfenidone, a first-line therapeutic agent for idiopathic pulmonary fibrosis (IPF).[1][2] The study of this metabolite is of paramount importance in the field of pharmacokinetics, as its formation and elimination characteristics are critical determinants of the safety, efficacy, and disposition of the parent drug, pirfenidone. This technical guide provides a comprehensive overview of the role of 5-Carboxy-N-phenyl-2-1H-pyridone in pharmacokinetic studies, detailing quantitative data, experimental protocols, and metabolic pathways.

Pharmacokinetic Profile of 5-Carboxy-N-phenyl-2-1H-pyridone

The pharmacokinetic parameters of 5-Carboxy-N-phenyl-2-1H-pyridone are intrinsically linked to those of pirfenidone. Following oral administration, pirfenidone is rapidly absorbed and extensively metabolized, with the vast majority being converted to 5-carboxy-pirfenidone.[3] This metabolite is then predominantly excreted in the urine.[3]

Quantitative Pharmacokinetic Data in Healthy Chinese Subjects (Single Dose)

| Dose of Pirfenidone | Analyte | Cmax (μg/mL) | Tmax (h) | t1/2 (h) | AUC (μg·h/mL) |

| 200 mg | Pirfenidone | - | 1.8 - 2.2 | 2.1 - 2.4 | - |

| 5-Carboxy-pirfenidone | - | 1.5 - 2.2 | 2.1 - 2.6 | - | |

| 400 mg | Pirfenidone | - | 1.8 - 2.2 | 2.1 - 2.4 | - |

| 5-Carboxy-pirfenidone | - | 1.5 - 2.2 | 2.1 - 2.6 | - | |

| 600 mg | Pirfenidone | - | 1.8 - 2.2 | 2.1 - 2.4 | - |

| 5-Carboxy-pirfenidone | - | 1.5 - 2.2 | 2.1 - 2.6 | - |

Data extracted from a study in healthy Chinese subjects under fed conditions. Cmax and AUC were reported to be dose-proportional.[3]

Quantitative Pharmacokinetic Data in Patients with Idiopathic Pulmonary Fibrosis (Multiple Doses)

| Dose of Pirfenidone | Analyte | AUC0-8 h (μg·h·mL-1) | t1/2 (h) |

| 400 mg (multiple oral administrations) | Pirfenidone | 40.68 ± 12.51 | 4.60 ± 2.40 |

| 5-Carboxy-pirfenidone | 24.25 ± 10.40 | 5.09 ± 2.55 |

Data from a study in patients with IPF.[4]

Tissue Distribution in Rats

A study in rats evaluated the tissue distribution of pirfenidone and its metabolites following a 30 mg/kg oral dose. The area under the drug concentration-time curve (AUC) ratios of lung/plasma for pirfenidone and 5-carboxypirfenidone were 0.52 and 0.61, respectively.[5] In contrast, the AUC ratios for liver/plasma were 2.3 and 6.5, and for kidney/plasma were 1.5 and 20, respectively, suggesting higher concentrations of the metabolite in the liver and kidneys.[5]

Metabolic Pathway of Pirfenidone to 5-Carboxy-N-phenyl-2-1H-pyridone

Pirfenidone undergoes extensive metabolism, primarily in the liver. The main metabolic pathway involves a two-step process:

-

Hydroxylation: The methyl group of pirfenidone is hydroxylated to form an intermediate metabolite, 5-hydroxymethyl-pirfenidone. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from other isoforms such as CYP2C9, CYP2C19, and CYP2D6.[6][7]

-

Oxidation: The 5-hydroxymethyl-pirfenidone is subsequently oxidized to the final major metabolite, 5-carboxy-pirfenidone.[8]

This metabolic conversion is a critical clearance mechanism for pirfenidone, with approximately 87.76% of an administered dose being excreted in the urine as 5-carboxy-pirfenidone.[3]

Experimental Protocols for Pharmacokinetic Studies

The quantification of 5-Carboxy-N-phenyl-2-1H-pyridone in biological matrices is essential for pharmacokinetic assessments. A common and robust analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and LC-MS/MS Analysis

A validated method for the simultaneous determination of pirfenidone and 5-carboxy-pirfenidone in human plasma involves the following steps:[9][10][11]

-

Sample Collection: Collect blood samples at predetermined time points after drug administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation: To a 0.1 mL aliquot of plasma, add an internal standard (e.g., deuterium-labeled pirfenidone and 5-carboxy-pirfenidone) and a protein precipitating agent like acetonitrile.[9][10][11]

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Injection: Inject the clear supernatant into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 column (e.g., Agilent Zorbax Plus C18) with an isocratic mobile phase, such as a mixture of acetonitrile and aqueous ammonium formate with formic acid.[9][10][11]

-

Mass Spectrometric Detection: Employ multiple reaction monitoring (MRM) in positive ionization mode to quantify the analytes and internal standards. The mass transitions are m/z 186.1 → 65.1 for pirfenidone and m/z 216.0 → 77.0 for 5-carboxy-pirfenidone.[10][11]

This method is sensitive, with a lower limit of quantification of 0.005 μg/mL for both pirfenidone and its metabolite.[10] The calibration curves are typically linear over a wide concentration range.[10]

Clinical Significance in Pharmacokinetic Studies

Monitoring the plasma concentrations of 5-Carboxy-N-phenyl-2-1H-pyridone alongside the parent drug, pirfenidone, provides crucial insights into:

-

Rate and Extent of Metabolism: The metabolite-to-parent drug concentration ratio offers a direct measure of the metabolic conversion rate.

-

Drug Clearance: As the primary route of elimination is through the formation and excretion of this metabolite, its measurement is vital for understanding the overall clearance of pirfenidone.[3]

-

Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP1A2 can significantly alter the pharmacokinetics of pirfenidone, which would be reflected in the plasma concentrations of 5-carboxy-pirfenidone.[1]

-

Patient-Specific Factors: Factors such as hepatic impairment can affect the metabolism of pirfenidone, leading to altered exposure to both the parent drug and its metabolite.

Conclusion

5-Carboxy-N-phenyl-2-1H-pyridone, while not pharmacologically active itself, plays an indispensable role in the pharmacokinetic evaluation of pirfenidone. Its quantification allows for a comprehensive understanding of the absorption, distribution, metabolism, and excretion of pirfenidone. The detailed experimental protocols and established metabolic pathways provide a robust framework for researchers and drug development professionals to accurately characterize the disposition of pirfenidone in various clinical and non-clinical settings. This knowledge is fundamental for optimizing dosing regimens, ensuring patient safety, and predicting potential drug interactions.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. scbt.com [scbt.com]

- 3. Pharmacokinetics, safety and tolerability of pirfenidone and its major metabolite after single and multiple oral doses in healthy Chinese subjects under fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]

- 5. Pharmacokinetic evaluation of tissue distribution of pirfenidone and its metabolites for idiopathic pulmonary fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Carboxy-N-phenyl-2-1H-pyridone-d5 for Researchers and Drug Development Professionals

Introduction: 5-Carboxy-N-phenyl-2-1H-pyridone-d5 is the deuterated form of 5-Carboxy-N-phenyl-2-1H-pyridone, the major active metabolite of Pirfenidone. Pirfenidone is an anti-fibrotic and anti-inflammatory drug used for the treatment of idiopathic pulmonary fibrosis (IPF). The deuterated analog serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the active metabolite in biological matrices through mass spectrometry-based methods. This guide provides an in-depth overview of its commercial availability, experimental applications, and the biochemical pathways it is involved in.

Commercial Suppliers of this compound

For researchers looking to procure this compound, several commercial suppliers offer this stable isotope-labeled compound. The following table summarizes key information from various vendors. Please note that pricing and available quantities are often subject to change and may require direct inquiry with the supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions | Notes |

| Pharmaffiliates | 1020719-24-7 | C₁₂H₄D₅NO₃ | 220.24 | High purity | - | A deuterated metabolite of Pirfenidone.[1] |

| Santa Cruz Biotechnology (SCBT) | 1020719-24-7 | C₁₂H₄D₅NO₃ | 220.24 | Not specified | - | For research use only.[2] |

| Echemi (HANGZHOU LEAP CHEM CO., LTD.) | 1020719-24-7 | C₁₂H₄D₅NO₃ | 220.24 | Not specified | -20°C Freezer | - |

| LGC Standards | 1020719-24-7 | C₁₂H₄D₅NO₃ | 220.24 | >95% (HPLC)[3] | -20°C[3] | A deuterated metabolite of Pirfenidone.[3] |

| Benchchem | 1020719-24-7 | C₁₂H₄D₅NO₃ | 220.23 | Not specified | - | For research use only.[4] |

| Scientific Laboratory Supplies (Ireland) Ltd. | 1020719-24-7 | C₁₂H₄D₅NO₃ | 220.24 | Not specified | - | Sourced from TRC. |

| MedChemExpress | 1020719-24-7 | C₁₂H₄D₅NO₃ | 220.24 | Not specified | - | Can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5] |

Experimental Protocols

Application: Quantification of Pirfenidone and its metabolite, 5-Carboxy-N-phenyl-2-1H-pyridone, in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This compound is used as an internal standard for the accurate quantification of the non-deuterated metabolite.

1. Sample Preparation:

-

To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standards (Pirfenidone-d5 and this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., Agilent Zorbax Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Gradient Program:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20-80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80-20% B

-

2.6-4.0 min: 20% B

-

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pirfenidone: m/z 186.1 → 158.1

-

5-Carboxy-N-phenyl-2-1H-pyridone: m/z 216.1 → 188.1

-

Pirfenidone-d5 (Internal Standard): m/z 191.1 → 163.1

-

This compound (Internal Standard): m/z 221.1 → 193.1

-

-

Instrument Parameters: Optimize source and compound-specific parameters (e.g., capillary voltage, source temperature, collision energy) according to the instrument manufacturer's guidelines.

4. Data Analysis:

-

Quantify the concentrations of Pirfenidone and 5-Carboxy-N-phenyl-2-1H-pyridone by calculating the peak area ratios of the analytes to their respective deuterated internal standards.

-

Generate a calibration curve using known concentrations of the analytes and internal standards.

Visualizations

Signaling Pathways of Pirfenidone

Pirfenidone exerts its anti-fibrotic effects by modulating several key signaling pathways involved in fibrosis. The diagram below illustrates the inhibitory effects of Pirfenidone on pathways activated by Transforming Growth Factor-beta (TGF-β), a central mediator of fibrosis.

Caption: Pirfenidone inhibits TGF-β signaling, reducing fibroblast proliferation and collagen production.

Experimental Workflow

The following diagram outlines the typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Caption: Workflow for quantification of Pirfenidone metabolite using a deuterated internal standard.

Logical Relationship: Pirfenidone Metabolism

This diagram illustrates the metabolic conversion of Pirfenidone to its major active metabolite, 5-Carboxy-N-phenyl-2-1H-pyridone.

Caption: Metabolic pathway of Pirfenidone to its primary carboxylated metabolite.

References

Technical Guide: 5-Carboxy-N-phenyl-2-1H-pyridone-d5 (CAS 1020719-24-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties, structure, and relevant biological context of the compound with CAS number 1020719-24-7, identified as 5-Carboxy-N-phenyl-2-1H-pyridone-d5. This molecule is the deuterated form of 5-Carboxy-N-phenyl-2-1H-pyridone, the major metabolite of Pirfenidone. Pirfenidone is an anti-fibrotic and anti-inflammatory drug primarily used for the treatment of idiopathic pulmonary fibrosis (IPF).

The deuteration of the phenyl group in this metabolite makes it an invaluable tool in pharmacokinetic (PK) studies, where it serves as a stable isotope-labeled internal standard for the accurate quantification of the non-deuterated metabolite in biological matrices using mass spectrometry.[1] Understanding the properties of this deuterated compound, in conjunction with the pharmacological profile of its parent drug, is crucial for researchers in drug metabolism, pharmacokinetics, and the development of anti-fibrotic therapies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridone ring substituted with a carboxylic acid group and a deuterated phenyl group.

Synonyms:

-

1,6-Dihydro-6-oxo-1-(phenyl-d5)-3-pyridinecarboxylic Acid[2][3]

-

6-Oxo-1-(phenyl-d5)-1,6-dihydropyridine-3-carboxylic Acid[2][3]

-

1,6-Dihydro-6-oxo-1-(phenyl-2,3,4,5,6-d5)-3-pyridinecarboxylic acid[2]

Physicochemical Properties

A summary of the available quantitative data for this compound and its non-deuterated analogue is presented in Table 1.

| Property | Value (Deuterated - d5) | Value (Non-deuterated) | Reference |

| CAS Number | 1020719-24-7 | 77837-08-2 | [2][3] |

| Molecular Formula | C₁₂H₄D₅NO₃ | C₁₂H₉NO₃ | [3][4] |

| Molecular Weight | 220.24 g/mol | 215.21 g/mol | [2][3] |

| Appearance | Off-White to Pale Yellow Solid | Not specified | [3] |

| Melting Point | 268-270°C | Not specified | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | Not specified | [2] |

| Storage Temperature | 2-8°C Refrigerator or -20°C Freezer | Not specified | [2][3] |

Synthesis and Experimental Protocols

Synthesis of 5-Carboxy-N-phenyl-2(1H)-pyridone (Non-deuterated)

The synthesis involves the following key steps:

-

Esterification of 6-hydroxynicotinic acid to yield methyl 6-hydroxynicotinate.

-

Reaction of the methyl ester with phenylboronic acid in the presence of a copper (II) acetate catalyst and pyridine in dichloromethane to form the N-phenylated pyridone ester.

-

Deprotection (hydrolysis) of the methyl ester using a base such as lithium hydroxide in a tetrahydrofuran/water mixture to yield the final carboxylic acid product.[5]

A workflow for this synthesis is depicted in the following diagram:

References

A Comprehensive Technical Guide to the Analytical Standards of Pirfenidone and 5-Carboxy-Pirfenidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical standards for pirfenidone and its primary active metabolite, 5-carboxy-pirfenidone. This document consolidates critical information on the physicochemical properties, analytical methodologies, and metabolic pathways of these compounds, offering a valuable resource for researchers and professionals in drug development and analysis.

Introduction to Pirfenidone and its Metabolite

Pirfenidone is a novel antifibrotic agent utilized in the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] It is a small, non-peptide molecule with the chemical name 5-methyl-1-phenyl-2-(1H)-pyridone.[2] In the human body, pirfenidone is primarily metabolized to 5-carboxy-pirfenidone, which is the main metabolite found in plasma.[3] While 5-carboxy-pirfenidone is considered to have limited biological activity, its quantification is crucial for pharmacokinetic and metabolism studies.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of pirfenidone and 5-carboxy-pirfenidone is fundamental for the development of analytical methods and formulation strategies.

| Property | Pirfenidone | 5-Carboxy-pirfenidone |

| Chemical Formula | C₁₂H₁₁NO | C₁₂H₉NO₃ |

| Molecular Weight | 185.22 g/mol [3] | 215.21 g/mol [5] |

| Appearance | White or pale yellow crystalline powder[6] | Not specified |

| Solubility | Sparingly soluble in water, freely soluble in ethanol[6] | Not specified |

| CAS Number | 53179-13-8[7] | 77837-08-2[5] |

Analytical Standards and Reference Materials

Certified analytical standards are essential for accurate quantification in research and quality control. Several suppliers offer reference standards for pirfenidone and its metabolite.

| Compound | Supplier Examples | Available Forms |

| Pirfenidone | MedChemExpress, Sigma-Aldrich, LGC Standards | Analytical Standard, European Pharmacopoeia (EP) Reference Standard[3][8][9] |

| 5-Carboxy-pirfenidone | TLC Pharmaceutical Standards | Analytical Standard |

| Pirfenidone-d₅ | Axios Research, TLC Pharmaceutical Standards | Deuterated internal standard[10][11] |

| 5-Carboxy-pirfenidone-d₅ | Axios Research, TLC Pharmaceutical Standards | Deuterated internal standard[10][11] |

Metabolic Pathway of Pirfenidone

Pirfenidone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2, to form 5-carboxy-pirfenidone.[12][13] This process is a critical aspect of its pharmacokinetic profile.

Metabolic conversion of Pirfenidone to 5-Carboxy-pirfenidone.

Analytical Methodologies

The simultaneous determination of pirfenidone and 5-carboxy-pirfenidone in biological matrices is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography (HPLC) with UV detection is also employed, particularly for pharmaceutical formulations.

LC-MS/MS Method for Plasma Samples

A validated LC-MS/MS method for the simultaneous quantification of pirfenidone and 5-carboxy-pirfenidone in human plasma has been reported.[14][15] This method is sensitive, rapid, and suitable for pharmacokinetic studies.

Experimental Workflow:

Workflow for LC-MS/MS analysis of Pirfenidone and 5-Carboxy-pirfenidone.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

Method Performance:

| Parameter | Pirfenidone | 5-Carboxy-pirfenidone |

| Linearity Range | 0.005–25 µg/mL[14][15] | 0.005–15 µg/mL[14][15] |

| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL[14][15] | 0.005 µg/mL[14][15] |

| Mean Recovery | ≥90%[14] | ≥90%[14] |

| Intra- and Interday Precision (RE%) | -11.7% to 1.3%[14] | -5.6% to 2.5%[14] |

HPLC-UV Method for Pharmaceutical Formulations

A validated RP-HPLC method with UV detection is available for the quantification of pirfenidone in tablet formulations.[2]

Detailed Experimental Protocol:

-

Chromatographic Conditions:

Method Performance:

| Parameter | Pirfenidone |

| Linearity Range | 0.2-5.0 µg/mL[2] |

| Recovery | 98-102%[2] |

| Relative Standard Deviation (RSD) | <2%[2] |

Conclusion

This technical guide provides a consolidated resource for the analytical standards of pirfenidone and its major metabolite, 5-carboxy-pirfenidone. The detailed information on physicochemical properties, commercially available standards, metabolic pathways, and validated analytical methodologies will support researchers and drug development professionals in their work with these compounds. The provided experimental protocols offer a starting point for the implementation of robust and reliable analytical methods for the quantification of pirfenidone and 5-carboxy-pirfenidone in various matrices.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pirfenidone | C12H11NO | CID 40632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. tlcstandards.com [tlcstandards.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Pirfenidone | CAS 53179-13-8 | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 5-Carboxy-pirfenidone-d5 | Axios Research [axios-research.com]

- 11. tlcstandards.com [tlcstandards.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes: Quantitative Analysis of Pirfenidone and its Metabolite, 5-Carboxypirfenidone, in Human Plasma using 5-Carboxy-N-phenyl-2-1H-pyridone-d5 as an Internal Standard

Introduction:

Pirfenidone is an anti-inflammatory and antifibrotic agent used for the treatment of idiopathic pulmonary fibrosis (IPF). Monitoring its plasma concentrations, along with its major active metabolite, 5-carboxy-pirfenidone, is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the simultaneous quantification of pirfenidone and 5-carboxy-pirfenidone in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of deuterated internal standards, pirfenidone-d5 and 5-carboxy-N-phenyl-2-1H-pyridone-d5 (5-carboxy-pirfenidone-d5), to ensure high accuracy and precision.

Principle:

The analytical method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry. A simple protein precipitation step is employed to extract pirfenidone, 5-carboxy-pirfenidone, and their respective deuterated internal standards from human plasma. The analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of this compound as an internal standard for 5-carboxy-pirfenidone compensates for potential variability in sample preparation and instrument response, leading to reliable quantification.

Materials and Reagents:

-

Pirfenidone reference standard

-

5-Carboxy-N-phenyl-2-1H-pyridone (5-carboxy-pirfenidone) reference standard

-

Pirfenidone-d5 (internal standard)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Experimental Protocols:

Preparation of Stock and Working Solutions:

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve pirfenidone and 5-carboxy-pirfenidone in a suitable solvent (e.g., methanol or mobile phase) to obtain a final concentration of 1 mg/mL.

-

Prepare stock solutions of the internal standards, pirfenidone-d5 and 5-carboxy-pirfenidone-d5, at a concentration of 0.1 mg/mL in the mobile phase.[1][2]

Working Solutions:

-

Prepare serial dilutions of the pirfenidone and 5-carboxy-pirfenidone stock solutions with the mobile phase to create working solutions for calibration standards and quality control (QC) samples.[1][2]

-

Dilute the internal standard stock solutions with the mobile phase to prepare working solutions of 20 µg/mL for pirfenidone-d5 and 10 µg/mL for 5-carboxy-pirfenidone-d5.[1][2]

-

Store all solutions at 4°C and bring to room temperature before use.[1][2]

Preparation of Calibration Standards and Quality Control Samples:

-

To 0.1 mL of blank human plasma, add 20 µL of the appropriate working solutions of pirfenidone and 5-carboxy-pirfenidone.[1][2]

-

Add 20 µL of the internal standard working solution mixture (containing pirfenidone-d5 and 5-carboxy-pirfenidone-d5).[1][2]

-

The final concentrations for the calibration curve are presented in the table below.

-

Prepare QC samples at four concentration levels (low, medium 1, medium 2, and high) in the same manner.

Sample Preparation:

-

To a 2 mL centrifuge tube containing 0.1 mL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution mixture.[1][2]

-

Vortex the mixture for 10 seconds.[1]

-

Add 0.88 mL of acetonitrile to precipitate proteins.[1]

-

Vortex the mixture for 15 seconds.[1]

-

Centrifuge the samples at 14,680 rpm (20,238 x g) for 5 minutes.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note and Protocol: Sample Preparation of Pirfenidone in Human Plasma for Bioanalytical Studies

Introduction

Pirfenidone is an anti-fibrotic and anti-inflammatory drug used for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Accurate quantification of pirfenidone in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sample preparation of pirfenidone and its major metabolite, 5-carboxy-pirfenidone, from human plasma using a simple and efficient protein precipitation method. This method is suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The protocol is based on the principle of protein precipitation to remove high molecular weight proteins from the plasma sample, which can interfere with the analysis. Acetonitrile is used as the precipitating agent.[2][3][4] An internal standard (IS), typically a deuterium-labeled version of pirfenidone (pirfenidone-d5), is added prior to precipitation to ensure accuracy and precision of the quantification.[3][5] After centrifugation, the clear supernatant containing pirfenidone and the internal standard is directly injected into the LC-MS/MS system for analysis.

Materials and Reagents

-

Pirfenidone reference standard

-

Pirfenidone-d5 (internal standard)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Water (deionized or Milli-Q)

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Experimental Protocol

A simple protein precipitation method is employed for the extraction of pirfenidone from human plasma.[4]

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of pirfenidone and pirfenidone-d5 in a suitable solvent such as methanol or mobile phase.[2][4]

-

Prepare working solutions by serially diluting the stock solutions.[2][4]

-

Spike blank human plasma with the working solutions to create calibration curve standards and quality control samples at various concentrations.[2][4]

-

-

Sample Preparation:

-

Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.[2][3][4]

-

Add 20 µL of the internal standard working solution (pirfenidone-d5) to each tube and vortex for 10 seconds.[2]

-

Add 880 µL of acetonitrile to each tube to precipitate the plasma proteins.[2]

-

Vortex the mixture for 15 seconds.[2]

-

Centrifuge the tubes at high speed (e.g., 14,680 rpm or 20,238 x g) for 5 minutes.[2]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

-

LC-MS/MS Analysis

The prepared samples can be analyzed using a validated LC-MS/MS method. A typical method utilizes a C18 column with a mobile phase consisting of acetonitrile and an aqueous solution of ammonium formate with formic acid.[2][3] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[3][6]

Quantitative Data Summary

The following table summarizes the quantitative data from a validated bioanalytical method for pirfenidone in human plasma using protein precipitation.

| Parameter | Pirfenidone | 5-carboxy-pirfenidone | Reference |

| Linearity Range | 0.005 - 25 µg/mL | 0.005 - 15 µg/mL | [3][4] |

| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL | 0.005 µg/mL | [3][4] |

| Mean Recovery | ≥90% | ≥90% | [3] |

| Intra-day Precision (%RSD) | < 11.7% | < 5.6% | [3] |

| Inter-day Precision (%RSD) | < 11.7% | < 5.6% | [3] |

| Intra-day Accuracy (%RE) | -11.7% to 1.3% | -5.6% to 2.5% | [3] |

| Inter-day Accuracy (%RE) | -11.7% to 1.3% | -5.6% to 2.5% | [3] |

Experimental Workflow Diagram

Caption: Workflow for Pirfenidone Sample Preparation in Human Plasma.

Conclusion

The protein precipitation method described is a simple, rapid, and reliable technique for the extraction of pirfenidone from human plasma samples.[2][3][4] This protocol provides high recovery and is suitable for high-throughput analysis in clinical and research settings. The subsequent LC-MS/MS analysis allows for sensitive and selective quantification of pirfenidone and its metabolites.

References

- 1. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A Pharmacokinetic Bioequivalence Study Comparing Pirfenidone Tablet and Capsule Dosage Forms in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 5-carboxy-pirfenidone using 5-carboxy-pirfenidone-d5 by MRM Mass Spectrometry

Introduction

These application notes provide a detailed protocol for the quantitative analysis of 5-carboxy-pirfenidone, the major active metabolite of the anti-fibrotic drug pirfenidone, in human plasma. The method utilizes a stable isotope-labeled internal standard, 5-carboxy-pirfenidone-d5, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection. This methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Quantitative Data Summary

The following table summarizes the essential mass spectrometry parameters for the MRM transitions of 5-carboxy-pirfenidone and its deuterated internal standard, 5-carboxy-pirfenidone-d5. These parameters are critical for setting up the instrument method for quantitative analysis. Two possible transitions for the internal standard are provided for methodological flexibility and confirmation.

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Impact Energy (U) / Collision Energy | Split Voltage (V) / Declustering Potential |

| 5-carboxy-pirfenidone | 216.0 | 77.0 | 33 | 128 |

| 5-carboxy-pirfenidone-d5 (Internal Standard) | 221.0 | 81.0 | 33 | 128 |

| 5-carboxy-pirfenidone-d5 (Alternative IS Transition) | 220.948 | 99.1 | Not Specified | Not Specified |

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and the preparation of standards and quality control samples, based on established and validated procedures.[1]

Materials and Reagents

-

5-carboxy-pirfenidone reference standard

-

5-carboxy-pirfenidone-d5 internal standard (IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare stock solutions of 5-carboxy-pirfenidone (e.g., 1 mg/mL) and 5-carboxy-pirfenidone-d5 (e.g., 0.1 mg/mL) in a suitable solvent such as the mobile phase.[1]

-

Working Solutions: Serially dilute the stock solutions with the mobile phase to create a series of working solutions for both the analyte and the internal standard at various concentrations.[1]

-

Calibration Curve Samples: Prepare calibration standards by spiking known concentrations of the 5-carboxy-pirfenidone working solutions into blank human plasma. A typical calibration curve might range from 0.005 to 15 µg/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma to assess the accuracy and precision of the method.[1]

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for sample cleanup.[1]

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or unknown).

-

Add a sufficient volume of the 5-carboxy-pirfenidone-d5 internal standard working solution.

-

Add acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume) to precipitate the plasma proteins.

-

Vortex the mixture thoroughly for approximately 30 seconds.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: Agilent Zorbax Plus C18 (or equivalent)[1]

-

Mobile Phase: A mixture of acetonitrile and 5 mM aqueous ammonium formate containing 0.1% formic acid (60:40, v/v).[1][2]

-

Flow Rate: 0.5 mL/min[1]

-

Injection Volume: 3 µL[1]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: As specified in the quantitative data summary table.

-

Ion Source Parameters:

-

Dwell Time: 100 ms per transition.[1]

Visualizations

Multiple Reaction Monitoring (MRM) Workflow

The following diagram illustrates the principle of MRM for the analysis of 5-carboxy-pirfenidone. The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3) for detection.

Caption: MRM workflow for 5-carboxy-pirfenidone and its d5-labeled internal standard.

Experimental Workflow

This diagram outlines the logical sequence of steps from sample collection to data analysis in the quantitative bioanalytical workflow.

Caption: Bioanalytical workflow from sample preparation to final quantification.

References

Application Notes and Protocols for Idiopathic Pulmonary Fibrosis (IPF) Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary research models and therapeutic strategies in the field of Idiopathic Pulmonary Fibrosis (IPF). Detailed protocols for key experimental models and clinical trials are presented, alongside a summary of quantitative data and visualization of relevant signaling pathways. This document is intended to serve as a practical guide for researchers and professionals involved in the discovery and development of novel therapies for IPF.

Preclinical Models in IPF Research: The Bleomycin-Induced Fibrosis Model

The bleomycin-induced lung fibrosis model is a widely used preclinical model that recapitulates many of the key pathological features of IPF, including inflammation, fibroblast activation, and excessive extracellular matrix deposition.[1]

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol details the induction of pulmonary fibrosis in mice via intratracheal administration of bleomycin.

Materials:

-

Bleomycin sulfate (lyophilized)

-

Sterile saline (0.9% NaCl)

-

Anesthesia cocktail (e.g., ketamine/xylazine)

-

Intubation stand for mice

-

Fiber optic illuminator and stylet

-

24-gauge catheter

-

Dissection tools

-

Formalin (10%)

-

Paraffin

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

-

Masson's trichrome stain

Procedure:

-

Animal Preparation: Use 8-10 week old C57BL/6 mice, as this strain is susceptible to bleomycin-induced fibrosis.[1] Anesthetize the mice using an appropriate anesthesia cocktail.

-

Intratracheal Instillation:

-

Suspend the anesthetized mouse on an intubation stand by its incisors.

-

Gently retract the tongue and insert an endotracheal tube with a fiber optic stylet into the trachea, guided by the illuminator. The catheter should pass the vocal cords but remain above the carina.[1]

-

Instill a single dose of bleomycin sulfate (1.5 U/kg body weight) dissolved in sterile saline directly into the lungs through the catheter.[2] Control animals should receive an equal volume of sterile saline.

-

-

Post-Procedure Monitoring: Monitor the mice for recovery from anesthesia and for any signs of distress.

-

Tissue Harvesting and Analysis:

-

Euthanize mice at desired time points (e.g., 7, 14, or 21 days post-instillation) to assess the inflammatory and fibrotic phases.[2]

-

Perform a thoracotomy and expose the trachea.

-

Inflate the lungs with 10% formalin through the trachea, then ligate the trachea and dissect the lungs.[3]

-

Embed the fixed lungs in paraffin and section them using a microtome.

-

Stain the lung sections with H&E to assess inflammation and lung injury, and with Masson's trichrome to visualize collagen deposition and fibrosis.[1]

-

Experimental Workflow: Bleomycin-Induced Fibrosis Model

Ex Vivo Models in IPF Research: Precision-Cut Lung Slices (PCLS)

Precision-cut lung slices (PCLS) are a valuable ex vivo model that preserves the complex three-dimensional architecture of the lung, allowing for the study of cellular interactions and responses to therapeutic agents in a more physiologically relevant context than traditional 2D cell cultures.[4][5]

Experimental Protocol: Preparation and Culture of Mouse PCLS

This protocol describes the generation and culture of PCLS from mouse lungs.

Materials:

-

8-week-old C57BL/6J mice

-

Lethal dose of sodium pentobarbital

-

1.5% and 2% low-melting-point agarose in sterile PBS

-

Vibratome (e.g., Compresstome® VF-300-OZ)[5]

-

Culture medium (e.g., DMEM with supplements)

-

12- or 24-well culture plates

-

Fibrosis-inducing cocktail (optional): TGF-β (5 ng/mL), TNF-α (10 ng/mL), PDGF-BB (5 µM), and LPA (5 µM)[6]

Procedure:

-

Lung Inflation and Harvesting:

-

Euthanize an 8-week-old male C57BL/6J mouse via intraperitoneal injection of a lethal dose of sodium pentobarbital.

-

Perfuse the lungs with 2–3 mL of 1.5% low-melting-point agarose through the trachea until the lungs are fully inflated.

-

Once the agarose has solidified, excise the lung lobes and immerse them in sterile, ice-cold PBS.

-

-

Slicing:

-

Embed the lung lobes in 2% agarose.

-

Section the embedded lobes into thin slices (typically 150-400 µm) using a vibratome.[5]

-

-

Culture:

-

Transfer the PCLS into 12- or 24-well plates containing culture medium.

-

The slices can be cultured for several days, allowing for the study of disease processes and the effects of therapeutic compounds.

-

To model fibrosis, PCLS can be treated with a fibrosis-inducing cocktail.[6]

-

Novel Therapeutic Target: Phosphodiesterase 4B (PDE4B)

Phosphodiesterase 4 (PDE4) is an enzyme family that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation and fibrosis.[7] The PDE4B isoform is of particular interest in IPF research due to its role in these processes. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn can suppress inflammatory responses and fibrotic processes.[8]

Signaling Pathway: PDE4B Inhibition

Clinical Application: Phase II Trial of BI 1015550

BI 1015550 is an investigational preferential inhibitor of PDE4B that has shown promise in a Phase II clinical trial for the treatment of IPF.[9][10]

Clinical Trial Protocol: Phase II Study of BI 1015550 (NCT04419506)

This protocol provides a summary of the methodology for the Phase II clinical trial of BI 1015550 in patients with IPF.

Study Design:

-

A randomized, double-blind, placebo-controlled, parallel-group trial.[9][10]

-

147 patients with IPF were randomized in a 2:1 ratio to receive either BI 1015550 or placebo.[9][11]

Patient Population:

-

Adults aged 40 years and older with a diagnosis of IPF.[12]

-

Forced Vital Capacity (FVC) ≥45% of the predicted value.[10][11]

-

Patients were either not receiving antifibrotic therapy or were on a stable dose for at least 8 weeks prior to the study.[10]

Intervention:

-

BI 1015550 administered orally at a dose of 18 mg twice daily for 12 weeks.[9][10]

-

The placebo was administered in a matching regimen.

Endpoints:

-

Primary Endpoint: Change from baseline in FVC at 12 weeks.[9]

-

Secondary Endpoint: Proportion of patients with treatment-emergent adverse events.[10]

Data Presentation: Efficacy of BI 1015550 in Phase II Trial

The following table summarizes the key efficacy data from the Phase II trial of BI 1015550.

| Patient Group | Treatment | Median Change in FVC from Baseline at 12 Weeks (mL) |

| No Background Antifibrotic Use | BI 1015550 | +5.7 |

| Placebo | -81.7 | |

| With Background Antifibrotic Use | BI 1015550 | +2.7 |

| Placebo | -59.2 |

Data sourced from Richeldi et al., 2022, N Engl J Med.[9][10]

Clinical Trial Workflow

Key Signaling Pathway in IPF Pathogenesis: Transforming Growth Factor-β (TGF-β)

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis.[13][14] In IPF, dysregulation of this pathway leads to excessive fibroblast activation, differentiation into myofibroblasts, and deposition of extracellular matrix proteins, resulting in progressive lung scarring.[13][15]

TGF-β Signaling Pathway

References

- 1. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 2. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 3. scispace.com [scispace.com]

- 4. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisionary.com [precisionary.com]

- 6. Frontiers | Autologous precision-cut lung slice co-culture models for studying macrophage-driven fibrosis [frontiersin.org]

- 7. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 8. What are PDE4B inhibitors and how do they work? [synapse.patsnap.com]

- 9. Trial of a Preferential Phosphodiesterase 4B Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pardon Our Interruption [boehringer-ingelheim.com]

- 11. patientcareonline.com [patientcareonline.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TGF-β1: Gentlemanly orchestrator in idiopathic pulmonary fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TGF-β Signaling in Lung Health and Disease | MDPI [mdpi.com]

Application Note: Quantitative Analysis of Pirfenidone in Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pirfenidone is a synthetic, orally bioavailable small molecule approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] It exhibits broad anti-fibrotic, anti-inflammatory, and anti-oxidant properties.[1][3] Preclinical studies are fundamental to understanding its pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in various models of fibrosis.[4] The quantitative analysis of pirfenidone in biological matrices is critical for establishing dose-response relationships, determining tissue distribution, and evaluating therapeutic efficacy. This document provides detailed protocols and data for the quantitative analysis of pirfenidone in the context of preclinical research.

Section 1: Bioanalytical Methods for Pirfenidone Quantification

Accurate quantification of pirfenidone in biological samples is essential for pharmacokinetic and biodistribution studies. The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the latter offering higher sensitivity and selectivity.[5][6]

Protocol 1.1: Quantification of Pirfenidone in Rodent Plasma by LC-MS/MS

This protocol describes a validated method for determining pirfenidone concentrations in plasma, adapted from established procedures.[5]

Methodology:

-

Sample Preparation (Supported Liquid Extraction):

-

Spike 50 µL of plasma sample (including calibration standards and quality controls) with an internal standard solution (e.g., pirfenidone-d5).[5]

-

Vortex briefly to mix.

-

Load the mixture onto a supported liquid extraction (SLE) plate.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methyl tert-butyl ether) into a clean 96-well collection plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: Sciex API 4000™ triple quadrupole mass spectrometer or equivalent.[5]

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pirfenidone: Q1/Q3 (e.g., m/z 186.1 -> 158.1)

-

Pirfenidone-d5 (IS): Q1/Q3 (e.g., m/z 191.1 -> 163.1)

-

-

Data Analysis: Quantify pirfenidone concentration by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Section 2: Preclinical Pharmacokinetic Analysis

Pirfenidone is generally characterized by rapid absorption and metabolism.[7][8] Pharmacokinetic profiles vary across species and routes of administration. Oral administration with food can decrease the maximum concentration (Cmax) by approximately 50% compared to a fasted state.[3] Inhaled delivery is being explored to increase lung concentrations while minimizing systemic exposure.[9][10]

Table 1: Comparative Pharmacokinetic Parameters of Pirfenidone in Preclinical Models

| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (min) | Reference |

| Rat | Oral (Gavage) | 45 mg/kg | ~10 | ~0.5 | N/A | N/A | [9] |

| Rat | Intratracheal | 5 mg/kg | ~2.5 (plasma) | ~0.1 | N/A | N/A | [9] |

| Dog (Beagle) | Oral | 40 mg/kg/day | ~11.5 | ~1.0 | ~35 | N/A | [11] |

| Dog (Beagle) | Oral | 140 mg/kg/day | ~33.8 | ~1.5 | ~130 | N/A | [11] |

| Horse | IV | 15 mg/kg | ~33.8 (182.5 µmol/L) | 0.08 (5 min) | N/A | 86.0 | [8] |

| Mouse | Oral | N/A | N/A | N/A | N/A | N/A | [12] |

| Sheep | Inhaled | 49 mg | N/A | N/A | N/A | N/A | [13] |

Note: Values are approximate and can vary based on specific study conditions. N/A indicates data not available in the cited sources.

Section 3: Preclinical Efficacy Models & Quantitative Endpoints

The anti-fibrotic activity of pirfenidone has been consistently demonstrated in a wide range of animal models of lung, kidney, liver, and heart fibrosis.[4] The bleomycin-induced lung fibrosis model is the most common for evaluating potential IPF therapies.

Protocol 3.1: Bleomycin-Induced Lung Fibrosis Model in Mice

This protocol outlines the induction of pulmonary fibrosis and subsequent treatment with pirfenidone.

Methodology:

-

Animals: Use male C57BL/6 mice, 8-10 weeks old.

-

Fibrosis Induction:

-

Anesthetize mice using isoflurane or a similar anesthetic.

-

Administer a single intratracheal (IT) instillation of bleomycin sulfate (e.g., 1.5 U/kg) in sterile saline. Control animals receive saline only.[9]

-

-

Pirfenidone Administration:

-

Endpoint Analysis (Day 21 or 28):

-

Euthanize animals and harvest lung tissue.

-

Histology: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding. Stain sections with Masson’s trichrome to visualize collagen deposition and score fibrosis severity (e.g., Ashcroft score).

-

Hydroxyproline Assay: Homogenize the remaining lung tissue to quantify total collagen content. A significant reduction in hydroxyproline levels in the pirfenidone-treated group compared to the bleomycin-only group indicates anti-fibrotic activity.[14]

-

Table 2: Efficacy of Pirfenidone in Preclinical Fibrosis Models

| Model | Species | Pirfenidone Dose/Route | Key Quantitative Outcome | Reference |

| Bleomycin-induced lung fibrosis | Hamster | 0.5% in feed | ~70% reduction in lung hydroxyproline | [4] |

| Bleomycin-induced lung fibrosis | Mouse | 30 mg/kg (Oral) | Significant reduction in hydroxyproline | [9] |

| Orthotopic left lung transplant | Rat | 0.5% in feed | ~45% reduction in collagen content | [4] |

| Thoracic Aortic Constriction (Cardiac Fibrosis) | Mouse | N/A | Reduced left ventricular remodeling and fibrosis | [2] |

Section 4: Mechanism of Action & Signaling Pathways

Pirfenidone's anti-fibrotic effect is mediated, in large part, through the inhibition of Transforming Growth Factor-beta (TGF-β) signaling, a central pathway in fibrosis.[7][15] It also downregulates the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2] Pirfenidone attenuates fibroblast proliferation, their differentiation into myofibroblasts, and subsequent collagen synthesis.[14][16]

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Efficacy and safety of pirfenidone for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Pharmacokinetic Bioequivalence Study Comparing Pirfenidone Tablet and Capsule Dosage Forms in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, development, and preclinical evaluation of pirfenidone-loaded nanostructured lipid carriers for pulmonary delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. avalynpharma.com [avalynpharma.com]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic and pharmacometabolomic study of pirfenidone in normal mouse tissues using high mass resolution MALDI-FTICR-mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. avalynpharma.com [avalynpharma.com]

- 14. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic evaluation of two pirfenidone formulations in patients with idiopathic pulmonary fibrosis and chronic hypersensitivity pneumonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsjournals.org [atsjournals.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Pirfenidone Metabolite Extraction from Plasma

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of pirfenidone and its primary metabolite, 5-carboxy-pirfenidone, from plasma samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of pirfenidone and 5-carboxy-pirfenidone from plasma, offering potential causes and solutions in a question-and-answer format.

Q1: I am experiencing low recovery for both pirfenidone and 5-carboxy-pirfenidone. What are the possible causes and how can I troubleshoot this?

Possible Causes:

-

Inefficient Protein Precipitation: If using protein precipitation, the precipitating agent may not be effectively removing proteins, leading to the co-precipitation of analytes.

-

Suboptimal pH: The pH of the sample may not be ideal for maximizing the solubility of the analytes in the extraction solvent.

-

Inadequate Vortexing/Mixing: Insufficient mixing can lead to incomplete extraction of the analytes from the plasma matrix.

-

Analyte Degradation: Pirfenidone or its metabolite may be unstable under the extraction conditions.

-

For SPE:

-

Inappropriate Sorbent Choice: The selected SPE cartridge may not have the optimal chemistry for retaining pirfenidone and its metabolite.

-

Incomplete Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent.

-

Breakthrough: The analytes may not be retained on the cartridge during sample loading or washing steps.[1]

-

-

For LLE:

-

Incorrect Solvent Selection: The organic solvent used may have poor partitioning for the analytes.

-

Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analytes, reducing recovery.

-

Solutions:

-

Optimize Protein Precipitation:

-

Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used. A 3:1 or 4:1 ratio of acetonitrile to plasma is a common starting point.[2]

-

Vortex samples vigorously for at least 30-60 seconds to ensure thorough mixing and protein denaturation.[2]

-

Consider cooling samples at 4°C for about 20 minutes after adding the precipitating agent to enhance protein precipitation.[2]

-

-

Adjust pH:

-

For LLE, adjust the pH of the aqueous phase to be at least two pH units below the pKa for acidic analytes or two units above the pKa for basic analytes to ensure they are in their neutral form for better partitioning into the organic solvent.[3]

-

-

Improve Mixing:

-

Ensure adequate vortexing time and speed during the extraction step.

-

-

Evaluate Analyte Stability:

-

Process samples on ice and minimize the time between extraction and analysis.

-

-

Optimize SPE Method:

-

Sorbent Selection: For pirfenidone, which is a relatively neutral compound, and its acidic metabolite, a mixed-mode or polymeric reversed-phase sorbent could be effective.

-

Elution Solvent: If elution is incomplete, increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).

-

Prevent Breakthrough: Ensure the sample loading flow rate is not too high. If breakthrough occurs during the wash step, use a weaker wash solvent.[1]

-

-

Optimize LLE Method:

-

Solvent Selection: Test different organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best recovery.

-

Break Emulsions: To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different solvent system.